

## Preclinical Profile of Rencofilstat: A Pan-Cyclophilin Inhibitor for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Rencofilstat |           |
| Cat. No.:            | B606818      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Rencofilstat (formerly CRV431) is a novel, orally administered, pan-cyclophilin inhibitor under investigation for the treatment of hepatocellular carcinoma (HCC).[1][2] Preclinical studies have demonstrated its multifaceted anti-tumor activity, stemming from its ability to modulate several key pathways involved in cancer progression. Rencofilstat has been shown to reduce tumor burden in various animal models of HCC, including those induced by viral hepatitis and non-alcoholic steatohepatitis (NASH).[3][4][5] Its mechanisms of action include the attenuation of oncogenic signaling, normalization of tumor gene expression signatures, and favorable modulation of the tumor microenvironment.[3][6] Furthermore, Rencofilstat exhibits synergistic anti-cancer effects when combined with immune checkpoint inhibitors and proteasome inhibitors, highlighting its potential as a combination therapy.[5][7] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanistic insights into Rencofilstat's activity in HCC.

#### **Mechanism of Action**

**Rencofilstat** is a potent inhibitor of multiple cyclophilin isoforms, which are cellular enzymes involved in protein folding and regulation.[3][8] In the context of HCC, the inhibition of cyclophilins by **Rencofilstat** leads to several downstream anti-cancer effects:



- Inhibition of Oncogenic Pathways: Rencofilstat has been shown to attenuate oncogenic signaling pathways that are crucial for HCC development and progression.[3]
- Modulation of Gene Expression: The drug can significantly alter the tumor gene expression signature, promoting a less malignant phenotype.[3] In liver cancer cell lines, Rencofilstat has been observed to change the open-closed state of DNA, suggesting a role in epigenetic regulation.[9][10] This can lead to the silencing of tumor-promoting oncogenes and the activation of tumor suppressor genes.[10]
- Anti-Fibrotic Effects: By inhibiting cyclophilin B, a key regulator of collagen production,
   Rencofilstat reduces liver fibrosis, a major risk factor for HCC.[1][11]
- Mitochondrial Protection: Rencofilstat binds to Cyclophilin D, preventing the formation of
  mitochondrial membrane pores that lead to cellular damage and death. This helps preserve
  liver cell function.[1][8]
- Anti-Inflammatory Activity: By blocking the interaction of Cyclophilin A with inflammatory cells, Rencofilstat reduces inflammation within the liver.[1]
- Antiviral Activity: Rencofilstat has demonstrated antiviral activity against Hepatitis B (HBV),
   C (HCV), and D (HDV) viruses, which are significant contributors to HCC development.[1][8]

## Preclinical Efficacy In Vitro Studies

In preclinical in vitro studies, **Rencofilstat** demonstrated the ability to synergistically increase the proteotoxic stress and cancer-killing properties of the proteasome inhibitor ixazomib in prostate cancer cell lines.[5] When used in combination at low concentrations, the drugs led to sustained proteotoxic stress and induced apoptosis in 70-90% of cancer cells across four different cell lines, while having minimal effect on non-cancerous cells.[5]

#### In Vivo Studies

**Rencofilstat** has been evaluated in multiple murine models of HCC, consistently demonstrating significant anti-tumor efficacy.

#### Foundational & Exploratory





HCV-Induced HCC Model: In a humanized mouse model of HCV infection, daily administration of **Rencofilstat** demonstrated both preventative and therapeutic effects on HCC development. [4][12][13]

- Prevention: When treatment was initiated at the time of HCV infection (week 0), **Rencofilstat** completely prevented the development of HCC by week 30.[4][12][14]
- Regression: When treatment was initiated at week 12, after the formation of small cancerous nodules, no visible tumors were observed at week 30, suggesting a complete regression of early-stage tumors.[14]
- Treatment of Established Tumors: When administered at week 16, with well-established tumors, Rencofilstat significantly reduced the number and size of tumors by week 30.[4][12]
   [13][14]

Importantly, the anti-HCC activity of **Rencofilstat** was found to be independent of its antiviral effects, as other potent anti-HCV agents did not show similar efficacy against established tumors.[4][12][13]

NASH-HCC Model (STAM™): In a streptozotocin-western diet (STAM™) mouse model of NASH-induced HCC, **Rencofilstat** treatment from weeks 20 to 30 resulted in a significant decrease in liver tumor burden.[3] This effect was associated with the attenuation of oncogenic pathways and a normalization of the tumor gene expression signature.[3]

Surgically Implanted HCC Model: In mice with surgically implanted HCC cells, **Rencofilstat** demonstrated potent anti-tumor activity, both as a monotherapy and in combination with an anti-PD1 immune checkpoint inhibitor.

- Monotherapy: Daily oral administration of Rencofilstat for two weeks reduced tumor size by 76% compared to vehicle-treated animals.[6]
- Combination Therapy: The combination of Rencofilstat and an anti-PD1 antibody resulted in an 83% reduction in tumor size.[6] In a separate study in mice with fatty livers, the combination therapy decreased tumor size by 69% and increased median survival time by 26%.[7]



**Quantitative Data Summary** 

| Parameter | Rencofilstat (CRV431) Value | Reference |
|-----------|-----------------------------|-----------|
| IC50 CypA | 2.5 nM                      | [2]       |
| IC50 CypB | 3.1 nM                      | [2]       |
| IC50 CypD | 2.8 nM                      | [2]       |
| IC50 CypG | 7.3 nM                      | [2]       |

| Model                                      | Treatment                   | Outcome                                          | Reference |
|--------------------------------------------|-----------------------------|--------------------------------------------------|-----------|
| Surgically Implanted                       | Rencofilstat<br>Monotherapy | 76% decrease in tumor size                       | [6]       |
| Surgically Implanted HCC                   | Rencofilstat + anti-<br>PD1 | 83% decrease in tumor size                       | [6]       |
| Surgically Implanted HCC (Fatty Livers)    | Rencofilstat + anti-<br>PD1 | 69% decrease in tumor size                       | [7]       |
| Surgically Implanted<br>HCC (Fatty Livers) | Rencofilstat + anti-<br>PD1 | 26% increase in median survival time             | [7]       |
| In Vitro Prostate<br>Cancer Cells          | Rencofilstat +<br>Ixazomib  | 70-90% cancer cell<br>death                      | [5]       |
| NASH-HCC (STAM™<br>model)                  | Rencofilstat                | 50% reduction in number and size of liver tumors | [4]       |

# **Experimental Protocols**In Vivo HCV-Induced HCC Model

- Animal Model: Humanized mice with functional human liver cells susceptible to HCV infection.
- Induction of HCC: Mice were infected with HCV (genotypes 1 to 4) which progressively leads to the development of HCC over several weeks.[4][12][13]



- Drug Administration: **Rencofilstat** was administered daily by oral gavage.
- Treatment Schedules:
  - Prevention: Daily **Rencofilstat** initiated at week 0 post-infection.[4][12]
  - Early Intervention: Daily Rencofilstat initiated at week 12 post-infection.[4][12]
  - Late Intervention: Daily **Rencofilstat** initiated at week 16 or 24 post-infection.[4][12]
- Endpoint: Tumor development and burden were assessed at week 30.[4][12]

### In Vivo NASH-HCC Model (STAM™)

- Animal Model: Male C57BL/6 mice.
- Induction of NASH and HCC: A single intraperitoneal injection of streptozotocin at 2 days of age, followed by feeding a high-fat diet from 4 weeks of age.
- Drug Administration: Rencofilstat was administered daily by oral gavage from week 20 to 30 of age.[3]
- Endpoint: Liver tumor burden was assessed at the end of the treatment period.
- Multi-Omics Analyses: Tumor and NASH liver tissues were subjected to whole exome sequencing, RNA sequencing, and untargeted metabolomics.[3]

#### In Vivo Surgically Implanted HCC Model

- Animal Model: Mice (specific strain not always detailed).
- Tumor Implantation: Mouse HCC cells (e.g., hep53.4 cell line) were surgically implanted into the livers of recipient mice.[6][7]
- Drug Administration:
  - Rencofilstat: Administered once daily, orally.[6][7]
  - Anti-PD1 antibody: Administered intraperitoneally (e.g., twice weekly).[6][7]



- Treatment Schedule: Drug treatments were initiated 14 days after tumor cell implantation and continued for a specified duration (e.g., 2 weeks).[6][7]
- Endpoints:
  - Tumor size was measured at the end of the study.[6][7]
  - In some studies, survival was monitored.[7]
  - Microscopic examination of tumors to assess immune cell infiltration (CD4, CD8 lymphocytes, and neutrophils).

#### **Visualizations**



Click to download full resolution via product page

Caption: Rencofilstat's multifaceted mechanism of action in HCC.





Click to download full resolution via product page

Caption: Workflow for the in vivo surgically implanted HCC model.

### Conclusion

The preclinical data for **Rencofilstat** strongly support its continued development as a therapeutic agent for hepatocellular carcinoma. Its unique, multi-pronged mechanism of action,



targeting inflammation, fibrosis, and oncogenic pathways, differentiates it from many other cancer therapies. The robust anti-tumor activity observed in various relevant animal models, both as a monotherapy and in combination with other agents, underscores its potential to address the significant unmet medical need in HCC. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with this devastating disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Rencofilstat in HCC: What You Need To Know OncologyTube [oncologytube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hepionpharma.com [hepionpharma.com]
- 4. The Cyclophilin Inhibitor Rencofilstat Decreases HCV-induced Hepatocellular Carcinoma Independently of Its Antiviral Activity PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepionpharma.com [hepionpharma.com]
- 6. Hepion Pharmaceuticals and FibroFind Announce Anti-Cancer Activity of CRV431 in a Nonclinical Liver Cancer Study [fibrofind.com]
- 7. hepionpharma.com [hepionpharma.com]
- 8. hepionpharma.com [hepionpharma.com]
- 9. Hepion Pharmaceuticals Discovers Novel Rencofilstat Action in Liver Cancer | Nasdaq [nasdaq.com]
- 10. biotuesdays.com [biotuesdays.com]
- 11. hepionpharma.com [hepionpharma.com]
- 12. mdpi.com [mdpi.com]
- 13. The Cyclophilin Inhibitor Rencofilstat Decreases HCV-Induced Hepatocellular Carcinoma Independently of Its Antiviral Activity PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. Hepion Pharmaceuticals' Rencofilstat Demonstrates Anti-Cancer Activity in Hepatitis C-Associated Cancer Model | HEPA Stock News [stocktitan.net]
- To cite this document: BenchChem. [Preclinical Profile of Rencofilstat: A Pan-Cyclophilin Inhibitor for Hepatocellular Carcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606818#preclinical-studies-on-rencofilstat-for-hepatocellular-carcinoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com